molecular formula C9H15N3S B3199728 N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine CAS No. 1017046-71-7

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No. B3199728
CAS RN: 1017046-71-7
M. Wt: 197.3 g/mol
InChI Key: FVJQVLRMUNMZTQ-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine” is a compound that contains a thiazole ring and a piperidine ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of compounds related to “this compound” involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property is utilized in the synthesis of various thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine is a component of interest in the development of dopamine D2 receptor (D2R) ligands. These ligands play a significant role in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, indicating the importance of this compound in this context. This review provides a comprehensive overview of the therapeutic potential of D2R modulators, highlighting the advancements in ligand design and the impact on treating various disorders linked to the dopaminergic pathway (Jůza et al., 2022).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, such as this compound, are persistent in various industrial sectors, leading to environmental contamination. Advanced oxidation processes (AOPs) have shown effectiveness in degrading such compounds, enhancing treatment schemes' efficacy. The review focuses on the degradation of amino and azo compounds, including the reaction mechanisms and effects of process parameters, offering insights into the development of cleaner and more efficient degradation technologies (Bhat & Gogate, 2021).

Synthesis of Heterocycles via Sulfinimines

Chiral sulfinamides, such as those derived from this compound, are pivotal in the stereoselective synthesis of amines and their derivatives, leading to the creation of diverse N-heterocycles. This review covers the use of tert-butanesulfinamide mediated asymmetric synthesis via sulfinimines, showing the methodology's general access to piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds have significant implications in natural product synthesis and therapeutic applications, underscoring the versatility of sulfinamide chemistry in developing novel CNS-acting drugs (Philip et al., 2020).

Imiquimod and Analogues as Immune Response Modifiers

Imiquimod, related to this compound, exemplifies non-nucleoside imidazoquinolinamines' capacity to modulate the immune system through cytokine induction. This review elaborates on imiquimod's role in treating various skin disorders, including its mechanism of action, which remains partly unexplored. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod's ability to stimulate onsite cytokine production in vivo highlights its potential as a topical agent for cutaneous diseases, showcasing the broader implications of N-heterocyclic compounds in medicinal chemistry (Syed, 2001).

Future Directions

The development of new compounds related to “N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine” could be a promising direction for future research. These compounds could potentially act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJQVLRMUNMZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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